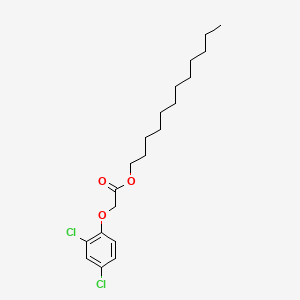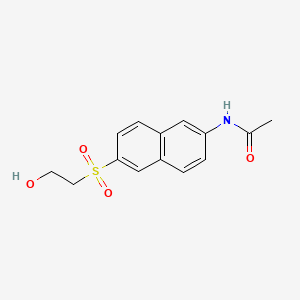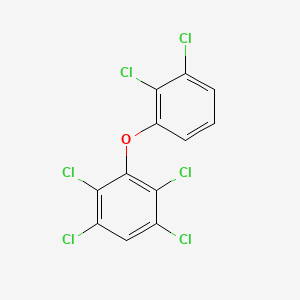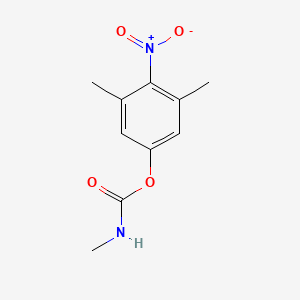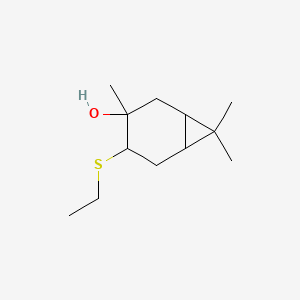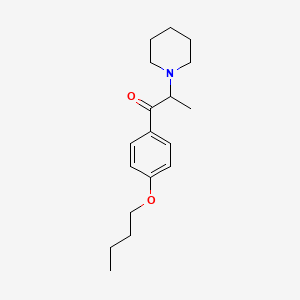
4'-Butoxy-2-piperidinopropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Butoxy-2-piperidinopropiophenone is a chemical compound with the molecular formula C18H27NO2. It is known for its use as a local anesthetic and is chemically related to dyclonine hydrochloride . This compound is characterized by its aromatic ketone structure, which includes a butoxy group attached to a phenyl ring and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butoxy-2-piperidinopropiophenone typically involves the reaction of 4-butoxybenzoyl chloride with piperidine in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Butoxy-2-piperidinopropiophenone undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted aromatic compounds or piperidine derivatives.
Scientific Research Applications
4’-Butoxy-2-piperidinopropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its anesthetic properties.
Medicine: Used in formulations for topical anesthetics to numb mucous membranes.
Industry: Employed in the production of various pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4’-Butoxy-2-piperidinopropiophenone involves blocking sodium channels in neuronal membranes. This action decreases the permeability of the membrane to sodium ions, stabilizing the membrane and inhibiting depolarization. This results in the failure of action potential propagation and subsequent conduction blockade, leading to its anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
Dyclonine: Another local anesthetic with a similar structure and mechanism of action.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar pharmacological effects.
Bupivacaine: A long-acting local anesthetic with a different structure but similar uses.
Uniqueness
4’-Butoxy-2-piperidinopropiophenone is unique due to its specific structural features, such as the butoxy group and the piperidine ring, which contribute to its particular pharmacological profile and anesthetic potency .
Properties
CAS No. |
71436-83-4 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C18H27NO2/c1-3-4-14-21-17-10-8-16(9-11-17)18(20)15(2)19-12-6-5-7-13-19/h8-11,15H,3-7,12-14H2,1-2H3 |
InChI Key |
GTVLVUISDRKFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(C)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


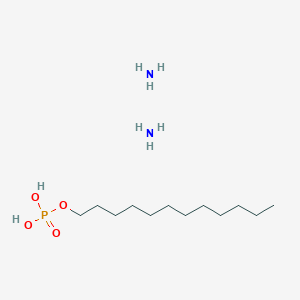
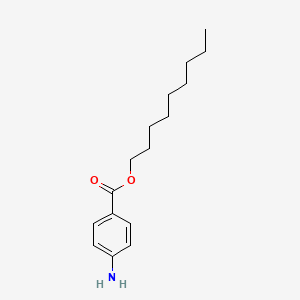
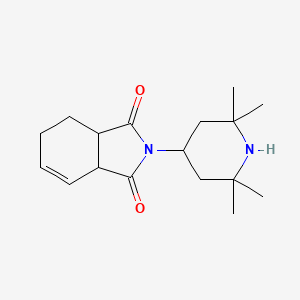


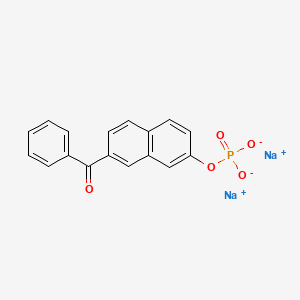
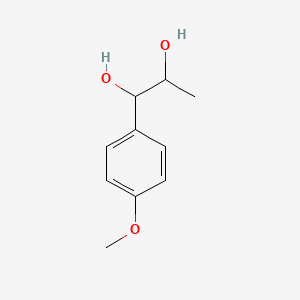
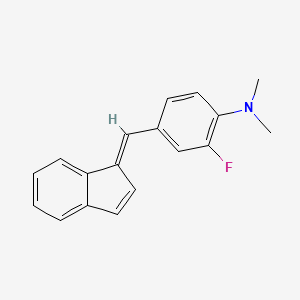
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
